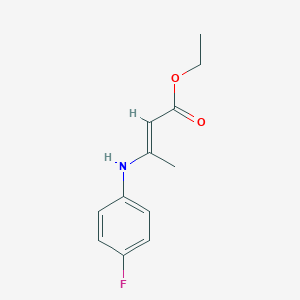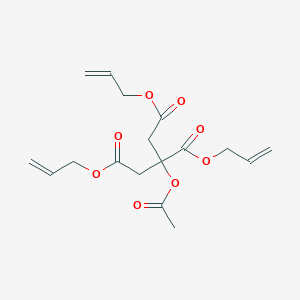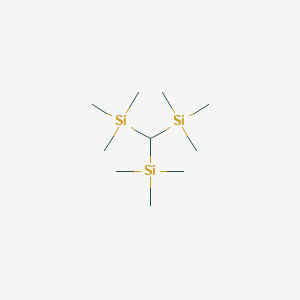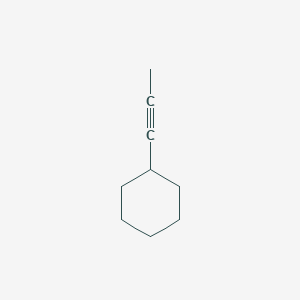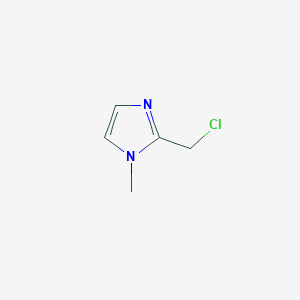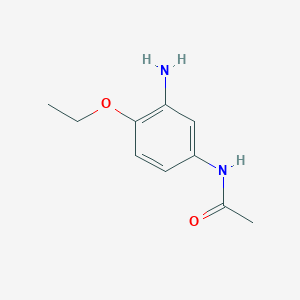
Lanostan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanostan-1-one is a naturally occurring triterpenoid compound that belongs to the lanostane family. It has been found in various plants, fungi, and marine organisms and has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of Lanostan-1-one is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various cellular signaling pathways, such as the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Lanostan-1-one has also been found to induce apoptosis, inhibit angiogenesis, and suppress the expression of various pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Lanostan-1-one has been found to possess several biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and colon cancer cells. Lanostan-1-one has also been found to possess anti-inflammatory activity by suppressing the expression of various pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Moreover, Lanostan-1-one has been found to possess antimicrobial and antiviral activities against various pathogens, such as bacteria, fungi, and viruses.
实验室实验的优点和局限性
Lanostan-1-one has several advantages for lab experiments. It is readily available in the laboratory, and its synthesis method is well established. Lanostan-1-one is also stable under various experimental conditions and can be easily purified. However, the major limitation of Lanostan-1-one is its low solubility in water, which makes its use in aqueous solutions challenging.
未来方向
Several future directions can be explored for the research on Lanostan-1-one. One of the potential areas of research is the development of novel drug delivery systems for Lanostan-1-one to overcome its low solubility in water. Moreover, the potential of Lanostan-1-one as a therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases, can be further explored. The molecular mechanism of action of Lanostan-1-one can also be further elucidated to understand its therapeutic effects better. Furthermore, the potential of Lanostan-1-one as a lead compound for the development of novel drugs can be explored by synthesizing its analogs and evaluating their biological activities.
Conclusion:
Lanostan-1-one is a naturally occurring triterpenoid compound that possesses several therapeutic properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. It can be extracted from various natural sources or synthesized in the laboratory. Several future directions can be explored for the research on Lanostan-1-one, including the development of novel drug delivery systems, elucidation of its molecular mechanism of action, and synthesis of its analogs for drug development.
合成方法
Lanostan-1-one can be extracted from various natural sources, including plants, fungi, and marine organisms. However, the yield of Lanostan-1-one from these sources is low, and the purification process is challenging. Therefore, several synthetic methods have been developed to produce Lanostan-1-one in the laboratory. The most commonly used method is the oxidation of lanosterol, which is a precursor of Lanostan-1-one. The oxidation is carried out using various oxidizing agents, such as chromium trioxide, potassium permanganate, and selenium dioxide.
科学研究应用
Lanostan-1-one has been found to possess several therapeutic properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities. Several studies have reported the potential of Lanostan-1-one in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
属性
CAS 编号 |
16196-36-4 |
|---|---|
分子式 |
C30H52O |
分子量 |
428.7 g/mol |
IUPAC 名称 |
(5S,8R,9S,10R,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-1-one |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23-12-13-25-27(4,5)17-16-26(31)30(25,8)24(23)15-19-28(22,29)6/h20-25H,9-19H2,1-8H3/t21-,22-,23-,24+,25+,28-,29+,30-/m1/s1 |
InChI 键 |
VROGDMZAHJRJCC-VHORBSQOSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C(=O)CCC4(C)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3C2CCC4C3(C(=O)CCC4(C)C)C)C)C |
同义词 |
Lanostan-1-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



